molecular formula C13H18O3 B083280 (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane CAS No. 14347-83-2

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Cat. No. B083280
CAS RN: 14347-83-2
M. Wt: 222.28 g/mol
InChI Key: DBFDSKSLTCMIPB-GFCCVEGCSA-N
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Description

Synthesis Analysis

The synthesis of "(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane" and related compounds involves multiple steps, including the condensation reactions, reductions, and protection strategies. A notable synthesis approach is the reduction of butenolide to produce the title compound, showcasing the chemical's versatility in organic synthesis (Carreras et al., 2010). Another synthesis route involves starting from dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate, leading to compounds with marine, spicy-vanillic odor properties (Kraft et al., 2010).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods are pivotal in elucidating the molecular structure of "(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane" derivatives. The X-ray analysis provides insights into the compound's conformation, revealing preferred interactions and orientations that influence its reactivity and properties (Irurre et al., 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its role as a versatile synthetic intermediate. Its reactions include isomerizations and the formation of complex structures through reactions such as bromination, dichlorocarbene addition, and epoxidation, reflecting its reactivity and functional group tolerance (Giles et al., 2005).

Scientific Research Applications

Synthesis of Dioxolane Nucleosides

Dioxolane nucleosides are potent antiviral and anticancer drugs, with their synthesis posing challenges due to the need for controlling stereochemistry. Protease-mediated separation of cis and trans diastereomers of 2(R,S)-benzyloxymethyl-1,3-dioxolane-4(S)-carboxylic acid methyl ester is a significant method in the synthesis process. This approach offers an efficient route to obtain key intermediates necessary for dioxolane nucleoside synthesis, leveraging the diastereoselectivity of inexpensive proteases to favor trans diastereomers (Janes, Cimpoia, & Kazlauskas, 1999).

Catalytic Synthesis of 1,3-Dioxolanes

The catalytic addition of ketones to epoxides, using [Cp*Ir(NCMe)3]2+ as a catalyst, presents a method to synthesize various 1,3-dioxolanes, including derivatives of (R)-4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane. This process achieves good yields at room temperature and demonstrates the potential of using transition metal catalysts for the efficient synthesis of 1,3-dioxolanes (Adams, Barnard, & Brosius, 1999).

Antimicrobial Applications

Amide derivatives of 1,3-dioxolane have been synthesized from L-tartaric acid and assessed for their antimicrobial activities. These chiral derivatives showcase potential as bioactive molecules with significant activity against various bacteria and fungi strains, highlighting the application of dioxolane derivatives in developing new antimicrobial agents (Begum et al., 2019).

Olfactory Properties

Synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-ones from dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate, and their protection as 1,3-dioxolane, explores the olfactory properties of these compounds. These substances possess intense marine, spicy-vanillic odors, and the study provides insights into the synthesis of homologues with significant olfactory properties, rationalized through an olfactophore model (Kraft et al., 2010).

Safety And Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFDSKSLTCMIPB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931897
Record name 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

CAS RN

14347-83-2
Record name 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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